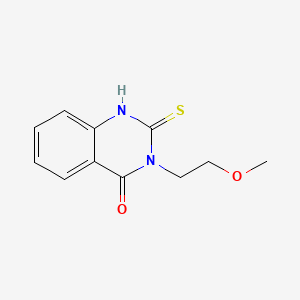![molecular formula C10H19NO2 B2394398 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1218711-74-0](/img/structure/B2394398.png)
2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol, commonly known as "2-Oxyma," is a chemical compound used in organic synthesis as a coupling agent for peptide and oligonucleotide synthesis. It is a colorless, odorless, and stable liquid that is widely used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-Oxyma involves the activation of carboxylic acids for amide bond formation. This process involves the formation of an intermediate species, which reacts with the amino group of the peptide or oligonucleotide to form an amide bond. The use of 2-Oxyma as a coupling agent results in high yields and low epimerization rates, making it an ideal choice for peptide and oligonucleotide synthesis.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects associated with 2-Oxyma, as it is used primarily in organic synthesis and not as a drug.
Advantages and Limitations for Lab Experiments
The use of 2-Oxyma as a coupling agent offers several advantages in lab experiments. It is easy to handle and can be used in large-scale peptide and oligonucleotide synthesis. It also results in high yields and low epimerization rates, which is essential for the synthesis of high-quality peptides and oligonucleotides. However, 2-Oxyma has some limitations, including its relatively high cost and the need for careful handling due to its reactivity.
Future Directions
For research include the development of new coupling agents and the synthesis of novel peptides and oligonucleotides for therapeutic and diagnostic purposes.
Synthesis Methods
2-Oxyma can be synthesized by the reaction of 2-amino-1-cyclopentanol with 2-bromoethanol in the presence of a base. The resulting product is then treated with oxalyl chloride and triethylamine to obtain 2-Oxyma. The synthesis of 2-Oxyma is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
2-Oxyma is widely used in organic synthesis as a coupling agent for peptide and oligonucleotide synthesis. It is used to activate carboxylic acids for amide bond formation, which is essential for peptide and oligonucleotide synthesis. 2-Oxyma has been used in the synthesis of various peptides and oligonucleotides, including antimicrobial peptides, cancer-targeting peptides, and siRNA.
properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-5-1-4-9(10)11-7-8-3-2-6-13-8/h8-12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJZPSGUDQGLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)
![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)
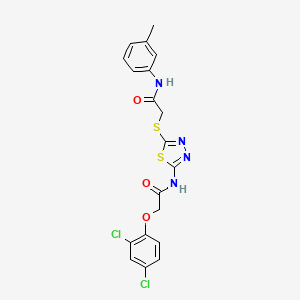
![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)
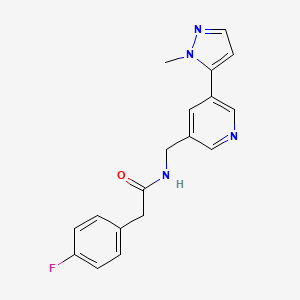
![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)
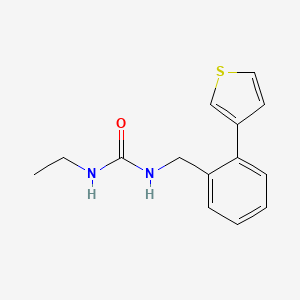
![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)
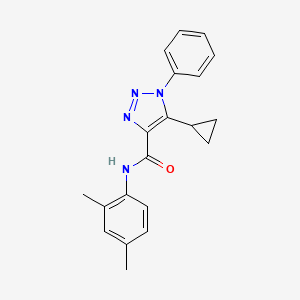
![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)
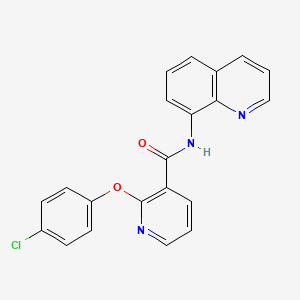
![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)
